10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate
10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate
Acridinium esters can replace radioactive isotopes in numerous applications (e.g., immunoassays, antibody labeling, etc.). Their sensitivity is comparable to radiolabeled reagents without the disposal issues associated with radioactive waste. 10-methyl-9-(phenoxycarbonyl) Acridinium fluorosulfonate (PMAC) is a sensitive tool for detection of reactive oxygen species (ROS). When immobilized onto polymer microspheres, it can be phagocytized by cells and used as an internal ROS detector. The chemiluminescence of PMAC can be initiated using hypoxanthine/xanthine oxidase or hydrogen peroxide at physiological pH.
Brand Name:
Vulcanchem
CAS No.:
149300-54-9
VCID:
VC21148389
InChI:
InChI=1S/C21H16NO2.FHO3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;1-5(2,3)4/h2-14H,1H3;(H,2,3,4)/q+1;/p-1
SMILES:
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.[O-]S(=O)(=O)F
Molecular Formula:
C21H16FNO5S
Molecular Weight:
413.4 g/mol
10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate
CAS No.: 149300-54-9
Cat. No.: VC21148389
Molecular Formula: C21H16FNO5S
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acridinium esters can replace radioactive isotopes in numerous applications (e.g., immunoassays, antibody labeling, etc.). Their sensitivity is comparable to radiolabeled reagents without the disposal issues associated with radioactive waste. 10-methyl-9-(phenoxycarbonyl) Acridinium fluorosulfonate (PMAC) is a sensitive tool for detection of reactive oxygen species (ROS). When immobilized onto polymer microspheres, it can be phagocytized by cells and used as an internal ROS detector. The chemiluminescence of PMAC can be initiated using hypoxanthine/xanthine oxidase or hydrogen peroxide at physiological pH. |
|---|---|
| CAS No. | 149300-54-9 |
| Molecular Formula | C21H16FNO5S |
| Molecular Weight | 413.4 g/mol |
| Standard InChI | InChI=1S/C21H16NO2.FHO3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;1-5(2,3)4/h2-14H,1H3;(H,2,3,4)/q+1;/p-1 |
| Standard InChI Key | DMGQABMILTYHNY-UHFFFAOYSA-M |
| SMILES | C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.[O-]S(=O)(=O)F |
| Canonical SMILES | C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.[O-]S(=O)(=O)F |
| Appearance | Assay:≥98%A crystalline solid |
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